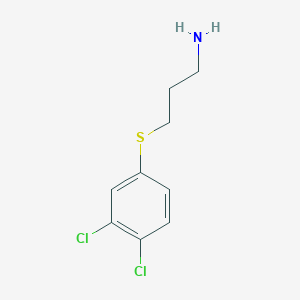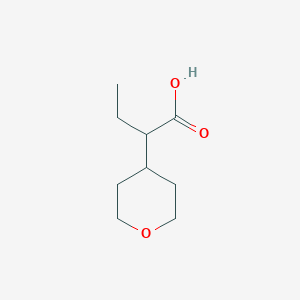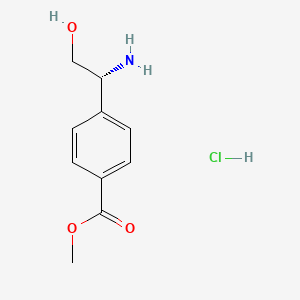![molecular formula C22H52Cl2N2P2Ru B3089569 Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) CAS No. 1196147-60-0](/img/structure/B3089569.png)
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) is a coordination compound featuring ruthenium as the central metal atom. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications. It has a molecular formula of C28H72Cl2N2P2Ru and a molecular weight of 670.816 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) typically involves the reaction of ruthenium chloride with 3-(di-t-butylphosphino)propylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where it acts as a catalyst.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for reduction reactions and various oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from reactions involving Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) depend on the specific reaction conditions and reagents used. For example, in hydrogenation reactions, the primary products are reduced forms of the starting materials .
Aplicaciones Científicas De Investigación
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA and other cellular components.
Mecanismo De Acción
The mechanism of action of Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) involves its ability to coordinate with various substrates and facilitate chemical reactions. The ruthenium center acts as a catalytic site, enabling the activation and transformation of reactants. The compound’s phosphine ligands play a crucial role in stabilizing the ruthenium center and enhancing its catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
Dichlorobis[3-(diphenylphosphino)propylamine]ruthenium(II): This compound has similar catalytic properties but features diphenylphosphino ligands instead of di-t-butylphosphino ligands.
Dichlorobis[2-(di-tert-butylphosphino)ethylamine]ruthenium(II): Another similar compound with slight variations in the ligand structure.
Uniqueness
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) is unique due to its specific ligand structure, which provides distinct steric and electronic properties. These properties enhance its catalytic efficiency and selectivity in various chemical reactions .
Propiedades
Número CAS |
1196147-60-0 |
|---|---|
Fórmula molecular |
C22H52Cl2N2P2Ru |
Peso molecular |
578.6 g/mol |
Nombre IUPAC |
3-ditert-butylphosphanylpropan-1-amine;ruthenium(2+);dichloride |
InChI |
InChI=1S/2C11H26NP.2ClH.Ru/c2*1-10(2,3)13(9-7-8-12)11(4,5)6;;;/h2*7-9,12H2,1-6H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
NSPIEVFIMGNWDW-UHFFFAOYSA-L |
SMILES |
CC(C)(C)P(CCCN)C(C)(C)C.CC(C)(C)P(CCCN)C(C)(C)C.Cl[Ru]Cl |
SMILES canónico |
CC(C)(C)P(CCCN)C(C)(C)C.CC(C)(C)P(CCCN)C(C)(C)C.[Cl-].[Cl-].[Ru+2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B3089497.png)


![3-Methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3089536.png)








